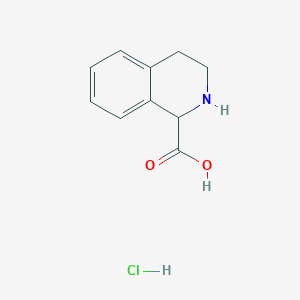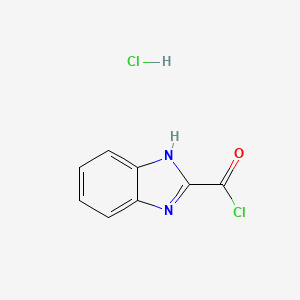
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a carboxylic acid group at the first position and is typically found in its hydrochloride salt form. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ and its derivatives have been identified as ‘privileged scaffolds’ for the design and synthesis of novel biologically active derivatives . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq and its derivatives interact with various biological targets, leading to a broad spectrum of biological activities . For instance, THIQ derivatives have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain .
Biochemical Pathways
THIQ and its derivatives are known to affect various biochemical pathways. For example, THIQ derivatives have been shown to inhibit the influenza virus polymerase acidic (PA) endonuclease domain, which plays a crucial role in the replication of the influenza virus .
Pharmacokinetics
It is known that the conformational features of thiq make it a useful component in therapeutic peptide design, often resulting in increased bioavailability, selectivity, and potency .
Result of Action
The result of THIQ’s action can vary depending on the specific derivative and its target. For instance, certain THIQ derivatives have been shown to inhibit the influenza virus polymerase acidic (PA) endonuclease domain, potentially leading to a decrease in viral replication .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring system. The carboxylic acid group can be introduced through subsequent functionalization steps.
Another method involves the reduction of isoquinoline-1-carboxylic acid using hydrogenation techniques. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the isoquinoline ring to the tetrahydroisoquinoline structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives. Catalytic hydrogenation using Pd/C is a typical method.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Reagents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acid chloride, which can then react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Thionyl chloride (SOCl₂), alcohols, amines
Major Products
Oxidation: Isoquinoline derivatives
Reduction: Fully saturated isoquinoline derivatives
Substitution: Esters, amides, and other functionalized derivatives
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a scaffold for drug development targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, where its unique structure aids in the development of novel compounds with desired biological activities.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group at the third position and is used in the synthesis of peptide-based drugs.
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid: This derivative has the carboxylic acid group at the fourth position and is studied for its potential neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity. Its position-specific functionalization allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYPSNDPNMYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974687 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-71-6 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)











